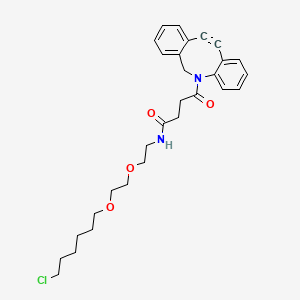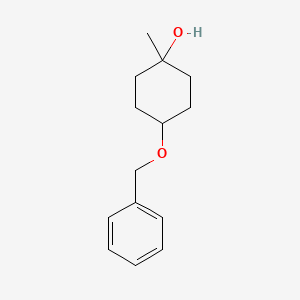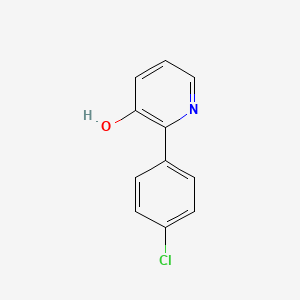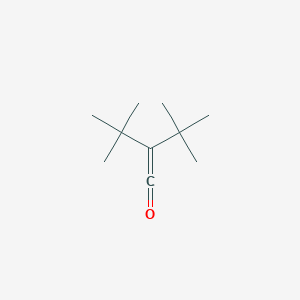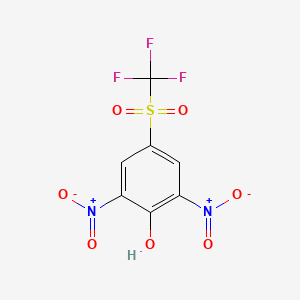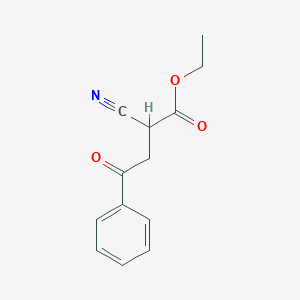
Ethyl 2-cyano-4-oxo-4-phenylbutanoate
Overview
Description
Ethyl 2-cyano-4-oxo-4-phenylbutanoate is an organic compound with the molecular formula C13H13NO3 . It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. This compound is known for its unique structure, which includes a cyano group, a keto group, and a phenyl ring, making it a valuable building block in organic chemistry.
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, is known to inhibit menb, the 1,4-dihydroxyl-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway .
Mode of Action
It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, inhibits its target through the formation of an adduct with coenzyme a (coa) .
Biochemical Pathways
The compound likely affects the menaquinone (MK) biosynthesis pathway, given the known action of its structurally similar compound . The downstream effects of this inhibition would depend on the specific role of menaquinone in the organism, which is typically involved in electron transport in bacterial cells.
Pharmacokinetics
The compound’s molecular weight (21722100), LogP (157218), and PSA (6716000) suggest that it may have reasonable bioavailability .
Result of Action
Given its potential role in inhibiting the menaquinone (mk) biosynthesis pathway, it could potentially disrupt electron transport in bacterial cells .
Action Environment
It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, has been reported to be affected by the presence of ionic liquid in its asymmetric reduction by saccharomyces cerevisiae .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-oxo-4-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of cyanoacetic acid . The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The cyano group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-cyano-4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Industry: This compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate: This compound has a similar structure but includes an additional phenylethyl group, which may alter its reactivity and applications.
2-cyano-4-oxo-4-phenylbutanoic acid ethyl ester: This is another closely related compound with similar functional groups but different reactivity and applications.
Uniqueness
Ethyl 2-cyano-4-oxo-4-phenylbutanoate is unique due to its combination of a cyano group, a keto group, and a phenyl ring. This combination provides a versatile platform for various chemical transformations and applications, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
ethyl 2-cyano-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)11(9-14)8-12(15)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJHSLCAIKFIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
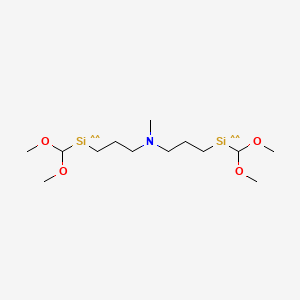

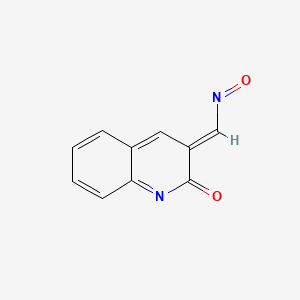
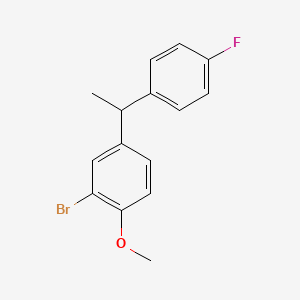
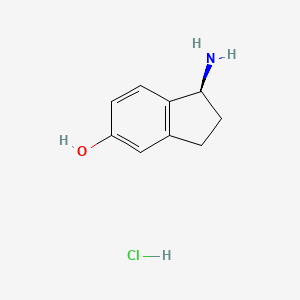
![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)
![tert-Butyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B6289555.png)
